InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2
.
One efficient and scalable synthesis of 2,6-dichloro-4-(difluoromethoxy)aniline, a key intermediate derived from 4-(Difluoromethoxy)aniline, involves a direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline using hydrochloric acid (HCl) and hydrogen peroxide (H2O2) []. This method streamlines the synthesis process and facilitates large-scale production.
A significant reaction involving 4-(Difluoromethoxy)aniline is its bis-ortho-chlorination. This reaction, using HCl and H2O2, yields 2,6-dichloro-4-(difluoromethoxy)aniline []. This product serves as a key intermediate in synthesizing complex molecules like BMS-665053, a potent corticotropin-releasing factor-1 receptor antagonist.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: